molecular formula C17H22N2O2 B12173753 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12173753
M. Wt: 286.37 g/mol
InChI Key: CQFLOBSARGODTE-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring:

    Indole Synthesis: The indole moiety can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the tetrahydropyran ring with the indole moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is unique due to the combination of the tetrahydropyran ring and the indole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-12(8-10-21-17)18-16(20)14-5-4-6-15-13(14)7-9-19(15)3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20)

InChI Key

CQFLOBSARGODTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C

Origin of Product

United States

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